Proven Versatility as a Key Intermediate via Regioselective Synthesis
This compound is accessible through a highly efficient and regioselective synthetic route that is applicable to a wide range of analogs. A key publication demonstrates the cyclocondensation of arylhydrazines with either α-oxoketene dithioacetals or β-oxodithioesters to produce 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles in good yields [1]. While the paper does not report a specific isolated yield for the target compound, it establishes a robust and selective methodology for its synthesis and for creating a library of structurally related compounds. This contrasts with older, less selective methods for synthesizing disubstituted pyrazoles which often result in complex mixtures of regioisomers.
| Evidence Dimension | Synthetic Methodology |
|---|---|
| Target Compound Data | Accessible via a regioselective cyclocondensation route [1]. |
| Comparator Or Baseline | Older, non-regioselective methods for pyrazole synthesis. |
| Quantified Difference | Regioselective vs. Non-regioselective (mixture of isomers). |
| Conditions | Reaction of 4-methoxyphenylhydrazine with an appropriate β-oxodithioester or α-oxoketene dithioacetal. |
Why This Matters
This validated synthetic route ensures reliable access and scalability, making it a more practical building block for large-scale analog synthesis compared to compounds with poorly defined or low-yielding syntheses.
- [1] Peruncheralathan, S., Yadav, A. K., Ila, H., & Junjappa, H. (2005). Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles. The Journal of Organic Chemistry, 70(24), 10030-10035. View Source
